

# heptyl 1-thiohexopyranoside alkyl chain length effects

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## Compound Focus: Heptyl 1-thiohexopyranoside

CAS No.: 85618-20-8

Cat. No.: S591824

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## Molecular Profile & Experimental Structure

**Heptyl 1-thiohexopyranoside** is a thioglycoside compound often used in biochemical research. The table below summarizes its core identity and experimental structural data, primarily obtained from X-ray crystallography studies in the Protein Data Bank (PDB) [1] [2].

Table 1: Basic Identification and Structural Data

Property	Description
IUPAC Name	(2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1]
Chemical Formula	C <sub>13</sub> H <sub>26</sub> O <sub>5</sub> S [1]
Molecular Weight	294.408 g/mol [1]
Modality	Small Molecule [1]
PDB Ligand ID	HTG [2]
Experimental Structure	3D structure determined by X-ray crystallography; available via the RCSB PDB [2].

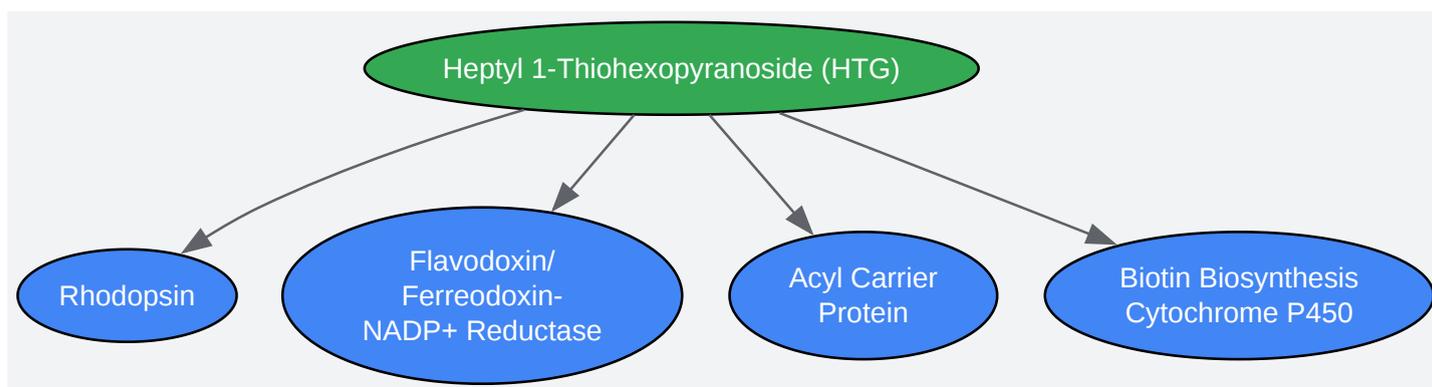
## Documented Protein Interactions

This compound is not a drug, but it has been identified in experimental research to interact with several proteins. The following table lists its known protein targets, which can provide insight into its potential biochemical functions [1] [2].

**Table 2: Documented Protein Targets and Actions**

Target Protein	Organism	Reported Action
Rhodopsin	<i>Homo sapiens</i> (Humans)	Not Available [1]
Flavodoxin/Ferredoxin-NADP+ Reductase	<i>Rhodobacter capsulatus</i>	Not Available [1]
Acyl Carrier Protein	<i>Escherichia coli</i> (strain K12)	Not Available [1]
Biotin Biosynthesis Cytochrome P450	<i>Bacillus subtilis</i> (strain 168)	Not Available [1]

The diagram below illustrates the relationship between **heptyl 1-thiohexopyranoside** and its documented protein targets.



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## Experimental Protocols from Research

While a specific protocol for working with **heptyl 1-thiohexopyranoside** itself was not found, the following generalized methodologies are standard in the field for studying such compounds and their effects.

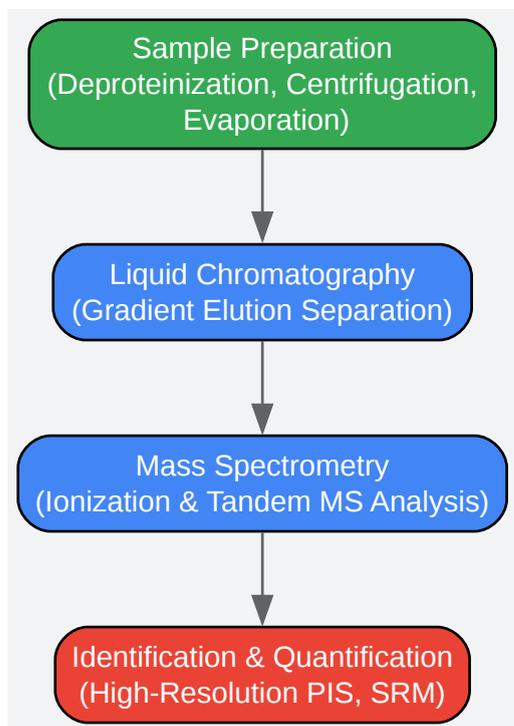
### 1. Protein Crystallography for Ligand Binding

- **Objective:** To determine the 3D atomic structure of a protein with the ligand bound to it, revealing interaction sites.
- **Workflow:** The ligand (e.g., **heptyl 1-thiohexopyranoside**) is purified and co-crystallized with the target protein. X-rays are diffracted through the crystal, and the data is processed to solve the structure [2].

### 2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

- **Objective:** To separate, identify, and quantify compounds in a complex mixture, useful for studying metabolite profiles.
- **Workflow:**
  - **Sample Preparation:** A biological sample (e.g., urine) is mixed with an internal standard and deproteinized with methanol. The mixture is centrifuged, and the supernatant is evaporated and reconstituted [3].
  - **LC Separation:** The sample is injected into a chromatographic column (e.g., ODS column) and separated using a gradient elution with a mobile phase like ammonium acetate buffer and methanol [3].
  - **MS Detection:** Eluted compounds are ionized (e.g., by Electrospray Ionization in positive mode) and analyzed by a tandem mass spectrometer. Identification is done via high-resolution product ion scanning, and quantification uses selected reaction monitoring (SRM) [3].

The workflow for the LC-MS/MS protocol can be visualized as follows:



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## Inferred Insights on Alkyl Chain Length

Direct experimental data on the effect of varying the alkyl chain of **heptyl 1-thiohexopyranoside** is not available in the search results. However, insights can be drawn from research on structurally or functionally related compounds.

**1. Impact on Metabolic Pathways** A study on  $\alpha$ -pyrrolidinophenone designer drugs found that the alkyl chain length **significantly influences the major metabolic pathway** [3]. For a compound with a **heptyl chain ( $\alpha$ -PHPP)**, the dominant metabolic pathway was  $\omega$  or  $\omega$ -1 oxidation of the alkyl chain. In contrast, analogs with shorter chains (e.g., hexyl) primarily underwent oxidation of the pyrrolidine ring [3]. This demonstrates that extending the alkyl chain can shift metabolic fate.

**2. Impact on Surfactant and Emulsion Properties** In a homologous series of glucopyranoside surfactants (which share the same polar headgroup but have varying alkyl chains from C7 to C10), longer alkyl chains were found to [4]:

- Reduce the average droplet size in oil-in-water emulsions.
- Lower the interfacial free energy and critical micelle concentration (cmc).

- Enhance the stability of the emulsion and improve its rheological properties (e.g., higher shear viscosity and yield stress).

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## References

1. - Heptyl : Uses, Interactions... | DrugBank Online 1 Thiohexopyranoside [go.drugbank.com]
2. RCSB PDB - HTG Ligand Summary Page [rcsb.org]
3. Metabolism of  $\alpha$ -PHP and  $\alpha$ -PHPP in humans and the effects of alkyl ... [link.springer.com]
4. (PDF) Rheology properties of glucopyranoside stabilized oil–water... [academia.edu]

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